5-Oxaspiro[3.5]nonane-8-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[3.5]nonane-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-8-2-5-11-9(6-8)3-1-4-9/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVTYMSWVCWFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Spirocyclic Ether Scaffolds for Medicinal Chemistry Libraries
Abstract
Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds.[1][2] Their inherent three-dimensionality provides a rigid and well-defined orientation of functional groups in space, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1][2][3] Among these, spirocyclic ethers have emerged as a particularly promising class of motifs, found in a variety of bioactive natural products and clinically approved drugs.[4][5] This guide provides an in-depth technical overview of spirocyclic ether scaffolds for medicinal chemistry libraries. It will cover their strategic importance, key synthetic methodologies, conformational considerations, and their application as bioisosteric replacements, supported by experimental protocols and case studies.
The Strategic Imperative for Three-Dimensionality: Why Spirocyclic Ethers?
The drive towards molecules with greater three-dimensional (3D) character is a well-documented trend in medicinal chemistry.[1][2] This shift is largely a response to the limitations of planar, aromatic-rich compounds, which often suffer from poor solubility, high metabolic liability, and off-target effects.[1] Spirocyclic systems, defined by two rings sharing a single carbon atom, offer a compelling solution.[2]
The core advantages of incorporating spirocyclic ether scaffolds include:
-
Enhanced sp³ Character and Improved Physicochemical Properties: The quaternary spirocenter inherently increases the fraction of sp³-hybridized carbons (Fsp³).[6][7] A higher Fsp³ is correlated with improved aqueous solubility, reduced lipophilicity, and better metabolic stability.[1][6][7]
-
Conformational Rigidity and Pre-organization: The rigid framework of spirocycles reduces the entropic penalty upon binding to a biological target by "pre-organizing" the molecule in a bioactive conformation.[1] This can lead to enhanced potency and selectivity.[1][8]
-
Novel Exit Vectors for Library Diversification: The spirocyclic core provides distinct and well-defined vectors for the attachment of substituents, allowing for a more thorough exploration of the 3D space within a target's binding pocket.[2][4] This is invaluable for constructing diverse and information-rich screening libraries.[9][10][11]
Spirocyclic ethers, specifically, introduce a polar oxygen atom that can act as a hydrogen bond acceptor, further modulating the scaffold's physicochemical properties and potential interactions with biological targets.[12]
Navigating the Synthetic Landscape: Key Methodologies for Spirocyclic Ether Construction
Historically, the synthesis of spirocycles was considered challenging due to the difficulty in constructing the quaternary carbon center.[2] However, a multitude of robust synthetic methods have been developed to access these valuable scaffolds.[13]
Intramolecular Cyclization Strategies
A common and effective approach involves the intramolecular cyclization of a suitably functionalized precursor.
-
Oxonium Ion-Initiated Cyclizations: This classic method involves the generation of an oxonium ion from an alcohol or ether, which is then trapped by a tethered nucleophile to form the spirocyclic ether.
-
Transition Metal-Catalyzed Cyclizations: Palladium, copper, and gold catalysts have been extensively used to facilitate the formation of spirocyclic ethers through various cyclization cascades.[4][12] For example, copper-catalyzed enantioselective carboetherification of alkenols can form two rings in a single step with high enantiomeric excess.[4]
Experimental Protocol: Enantioselective Copper-Catalyzed Carboetherification of an Alkenol [4]
This protocol describes a general procedure for the synthesis of a chiral spirocyclic ether.
Materials:
-
1,1-disubstituted alkenol (0.1 mmol)
-
Cu(OTf)₂ (5 mol%)
-
(R)-DTBM-SEGPHOS (ligand, 6 mol%)
-
Toluene (1.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add Cu(OTf)₂ (1.8 mg, 0.005 mmol) and (R)-DTBM-SEGPHOS (7.2 mg, 0.006 mmol).
-
Add toluene (0.5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate vial, dissolve the 1,1-disubstituted alkenol (0.1 mmol) in toluene (0.5 mL).
-
Add the substrate solution to the catalyst mixture via syringe.
-
Stir the reaction at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic ether.
Self-Validation:
-
Control Reaction: A reaction run without the copper catalyst or ligand should show no product formation.
-
Enantiomeric Excess (ee) Determination: The ee of the product should be determined by chiral HPLC or SFC analysis and compared to literature values for similar substrates.[4]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has proven to be a powerful tool for the synthesis of larger ring spirocyclic ethers. This reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new double bond and close a ring.[14]
Diagram: Ring-Closing Metathesis for Spirocyclic Ether Synthesis
Caption: Workflow for RCM-based spirocyclic ether synthesis.
Multi-component Reactions and Cascade Reactions
More advanced strategies involve multi-component reactions or cascade sequences where the spirocyclic core is assembled in a single pot from simpler starting materials. These approaches are highly efficient and can rapidly generate molecular complexity.[15]
Conformational Analysis and its Impact on Drug Design
The rigid nature of spirocyclic ethers makes them ideal scaffolds for structure-based drug design.[2] However, understanding their preferred conformations is crucial for optimizing interactions with a target protein.[16][17]
-
Computational Modeling: Molecular mechanics and quantum chemical calculations are used to determine the low-energy conformations of a spirocyclic ether scaffold.[17]
-
NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can provide through-space distance constraints to elucidate the relative stereochemistry and preferred conformation in solution.
-
X-ray Crystallography: When available, a crystal structure provides the most definitive information about the solid-state conformation.
The defined conformational preferences of spirocyclic ethers allow for the precise positioning of substituents to engage with specific residues in a binding pocket, leading to improved potency and selectivity.[1][18]
Spirocyclic Ethers as Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of lead optimization.[19][20] Spirocyclic ethers can serve as effective bioisosteres for more common and often problematic functional groups.
Table 1: Spirocyclic Ether Bioisosteres and their Impact on Properties
| Common Moiety | Spirocyclic Ether Bioisostere | Rationale for Replacement & Potential Advantages |
| gem-dimethyl | Spiro-oxetane | Reduces lipophilicity, improves metabolic stability, introduces a hydrogen bond acceptor. |
| Carbonyl/Ketal | Spiro-tetrahydrofuran | Enhances 3D character, improves solubility, provides rigid exit vectors. |
| Aromatic Ring | Fused Spirocyclic Ether | Increases Fsp³, escapes "flatland," improves DMPK properties. |
Case Study: Replacement of a Morpholine Ring
In the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, replacing a flexible morpholine ring with various azaspirocycles led to significant improvements.[6][7] This strategy lowered lipophilicity (logD), improved metabolic stability, and enhanced selectivity against the hERG channel.[6][7] While this example involves azaspirocycles, the underlying principle of using a rigid, sp³-rich spirocycle to improve properties is directly applicable to spirocyclic ethers.
Diagram: Bioisosteric Replacement Strategy
Caption: Logic flow for bioisosteric replacement with spirocycles.
Future Perspectives and Conclusion
The development of novel synthetic methodologies continues to make a wider array of spirocyclic ether scaffolds accessible to medicinal chemists.[3][13] The combination of high-throughput synthesis and computational techniques will further accelerate the exploration of this valuable chemical space.[21] As the demand for drug candidates with improved physicochemical and pharmacokinetic properties grows, the strategic incorporation of spirocyclic ether scaffolds into medicinal chemistry libraries will undoubtedly play an increasingly important role.[3][21] Their unique 3D architecture, conformational rigidity, and ability to serve as effective bioisosteres make them a powerful tool for the discovery of the next generation of therapeutics.[1][12]
References
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Title: Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols Source: PMC URL: [Link]
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Title: Synthesis of Spirocyclic Ethers Source: Abo Akademi University Research Portal URL: [Link]
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Title: Bioisosteric Replacement Strategies Source: SpiroChem URL: [Link]
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Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis Online URL: [Link]
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Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: Drugs for Neglected Diseases initiative (DNDi) URL: [Link]
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Title: The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF Source: ResearchGate URL: [Link]
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Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PMC - NIH URL: [Link]
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Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL: [Link]
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Title: Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space Source: ACS Publications URL: [Link]
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Title: New development in the enantioselective synthesis of spiro compounds Source: RSC Publishing URL: [Link]
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Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]
-
Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space Source: PMC - NIH URL: [Link]
-
Title: Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis Source: PMC - NIH URL: [Link]
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Title: Synthesis of Spirocyclic Ethers Source: Åbo Akademi University URL: [Link]
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Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: Beilstein Journals URL: [Link]
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Title: Recent advances in the synthesis of heterocyclic spirocycles Source: ResearchGate URL: [Link]
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Title: Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF Source: ResearchGate URL: [Link]
-
Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL: [Link]
-
Title: Unlocking the Potential of Spirocycles in Medicinal Chemistry Source: Oreate AI Blog URL: [Link]
-
Title: (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: ResearchGate URL: [Link]
-
Title: Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: ACS Publications URL: [Link]
-
Title: Use of 2′-Spirocyclic Ethers in HCV Nucleoside Design Source: ACS Publications URL: [Link]
-
Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL: [Link]
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Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: PMC - NIH URL: [Link]
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Title: Bioisosterism: A Rational Approach in Drug Design Source: Institute of Industrial Science, the University of Tokyo URL: [Link]
-
Title: Conformational Analysis in Drug Design Source: Drug Design Org URL: [Link]
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Title: Enantioselective methodologies for the synthesis of spiro compounds. Source: Semantic Scholar URL: [Link]
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Title: Examples of approved and late clinical trial spirocyclic drugs. Source: ResearchGate URL: [Link]
-
Title: Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories Source: RSC Publishing URL: [Link]
-
Title: Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF Source: ResearchGate URL: [Link]
-
Title: The role of bioisosterism in modern drug design: Current applications and challenges Source: Current Trends in Pharmacy and Pharmaceutical Chemistry URL: [Link]
-
Title: conformational analysis in drug design Source: The IUPAC Compendium of Chemical Terminology URL: [Link]
-
Title: Conformational Analysis Source: ResearchGate URL: [Link]
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Navigating the Chemical Landscape of 5-Oxaspiro[3.5]nonane-8-carbonitrile: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
The novel spirocyclic scaffold of 5-Oxaspiro[3.5]nonane-8-carbonitrile presents a unique structural motif of significant interest in medicinal chemistry and materials science. Its distinct three-dimensional architecture, combining an oxetane ring with a cyclohexane moiety, offers a compelling starting point for the design of new chemical entities. However, as with any novel compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides an in-depth technical overview of the safety considerations for this compound. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule (CAS No: 1503527-20-5)[1], this document synthesizes data from structurally analogous compounds, established chemical principles, and best laboratory practices to offer a comprehensive safety framework. The core objective is to empower researchers with the knowledge to handle this compound responsibly, anticipating and mitigating risks through informed experimental design.
Compound Identification and Inferred Hazard Profile
-
Chemical Name: this compound
-
CAS Number: 1503527-20-5[1]
-
Molecular Formula: C₉H₁₃NO[1]
-
Molecular Weight: 151.21 g/mol [1]
-
Structure: A spirocyclic system featuring an oxetane ring fused to a cyclohexane ring, with a nitrile functional group at the 8-position.
Hazard Analysis Based on Structural Analogs
Due to the lack of specific toxicological data for this compound, a hazard assessment must be extrapolated from closely related analogs for which safety data is available. The primary analogs for this analysis are 5-Oxaspiro[3.5]nonan-8-one and 5-Oxaspiro[3.5]nonan-8-ol.
| Compound | CAS Number | Hazard Statements | Signal Word | Pictogram |
| 5-Oxaspiro[3.5]nonan-8-one | 1367945-40-1 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
| 5-Oxaspiro[3.5]nonan-8-ol | 1368181-23-0 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark)[2][3][4] |
Data sourced from publicly available Safety Data Sheets.[2][3][4][5]
Based on this data, it is prudent to assume that This compound exhibits, at a minimum, the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed (H302).
-
Skin Irritation (Category 2): Causes skin irritation (H315).
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).
The presence of the nitrile (-C≡N) functional group introduces an additional layer of potential hazard. While the reactivity and toxicity of nitriles can vary significantly based on the overall molecular structure, they possess the potential for in vivo metabolism to release cyanide ions, a potent cellular toxin. Therefore, until specific toxicological data proves otherwise, this compound should be handled with precautions appropriate for potentially toxic nitriles.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A self-validating safety protocol relies on a hierarchy of controls, prioritizing the elimination or engineering out of hazards before relying on personal protective measures.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood.[5] This is critical to prevent inhalation of any potential dust, aerosols, or vapors, directly addressing the inferred respiratory irritation hazard (H335).
Personal Protective Equipment (PPE): The Researcher's Essential Barrier
A standard PPE ensemble is mandatory when handling this compound. The causality behind each selection is crucial for ensuring comprehensive protection.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber.[6] Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid cross-contamination.[7]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[8] If there is a splash hazard, a face shield should be worn in addition to goggles.[8] This is a direct countermeasure to the serious eye irritation hazard (H319).
-
Skin and Body Protection: A laboratory coat must be worn and kept fastened. Protective work clothing is recommended.[6] This protects against the skin irritation hazard (H315).
-
Respiratory Protection: While working in a fume hood should provide adequate protection, a NIOSH-approved respirator may be required for specific situations, such as cleaning up a large spill or if engineering controls fail.
Caption: Mandatory PPE and Engineering Control Workflow.
Safe Handling, Storage, and Disposal Protocols
Prudent Handling Practices
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[5][9]
-
Ventilation: Use only in well-ventilated areas, preferably a chemical fume hood.[5]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[5] While not explicitly identified as flammable, this is a general best practice for organic compounds.
-
Hygiene: Wash hands thoroughly after handling the compound and before breaks or leaving the laboratory.[5] Do not eat, drink, or smoke in the laboratory.[8]
Storage Requirements
To maintain the compound's integrity and prevent accidental exposure, adhere to the following storage conditions:
-
Container: Keep the container tightly closed and properly labeled.[9]
-
Environment: Store in a cool, dry, and well-ventilated place.[6] Several suppliers of related spirocycles recommend refrigerated storage (2-8°C).[4][8][9]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids/bases.
Waste Disposal
Disposal of this compound and any contaminated materials must be carried out in accordance with all applicable federal, state, and local environmental regulations.[6] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not allow the material to be released into the environment.[9]
Emergency and First-Aid Procedures
A prepared response is critical in mitigating the harm from an accidental exposure. The following protocols are based on the inferred hazards.
Caption: First-Aid Response Flowchart for Accidental Exposure.
Detailed First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical advice.[6]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15-20 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting.[5] Rinse mouth with water. If the person is conscious, have them drink plenty of water. Immediately call a POISON CENTER or physician.[5]
Spill and Leak Management
In the event of a spill, the primary objectives are to contain the material, prevent exposure to personnel, and ensure proper cleanup and disposal.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Secure: Alert others in the area. Ensure the spill is within a chemical fume hood. If outside a hood, evacuate the immediate area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for chemical waste. Avoid creating dust.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Label the waste container and dispose of it through your institution's EHS-approved waste stream.
References
-
Material Safety Data Sheet - 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile. ACCELA CHEMBIO INC. [Link]
-
5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol. PubChem, National Institutes of Health. [Link]
-
This compound. Appretech Scientific Limited. [Link]
-
Safety Data Sheet - 1-Oxa-6-azaspiro[3.4]octane. Angene Chemical. [Link]
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Methodological & Application
Application Note: Synthesis of 5-Oxaspiro[3.5]nonane-8-carbonitrile
[1]
Executive Summary & Strategic Rationale
The 5-oxaspiro[3.5]nonane core represents a "privileged structure" in modern medicinal chemistry. By incorporating an ether oxygen within the spiro-fused 6-membered ring, this scaffold serves as a bioisostere for morpholine or cyclohexyl groups, offering:
-
lowered Lipophilicity (LogD): The ether oxygen modulates the physicochemical profile.
-
Metabolic Blocking: The spiro-cyclobutane ring sterically protects the adjacent positions from cytochrome P450 oxidation.
-
Vector Control: The C8-carbonitrile provides a versatile handle for further elaboration (e.g., to amines, acids, or tetrazoles).
This guide prioritizes a Prins Cyclization strategy. Unlike multi-step ring-closing metathesis or alkylation routes, the Prins reaction constructs the tetrahydropyran ring and installs the C8 functional group in a single, atom-economical step.
Retrosynthetic Analysis
The most efficient disconnection relies on the acid-catalyzed condensation of cyclobutanone with 3-buten-1-ol . This creates the spiro-ether core with a hydroxyl handle at C8, which is then converted to the nitrile via mesylation and nucleophilic displacement.
Figure 1: Retrosynthetic logic leveraging the Prins cyclization for rapid core assembly.
Detailed Experimental Protocols
Phase 1: Core Assembly via Prins Cyclization
Objective: Synthesis of 5-oxaspiro[3.5]nonan-8-ol. Principle: The acid-catalyzed condensation of a homoallylic alcohol with a ketone generates an oxocarbenium ion, which undergoes intramolecular cyclization to form the 4-hydroxytetrahydropyran system (spiro-fused).
Materials
-
Cyclobutanone (1.0 equiv) [CAS: 1191-95-3]
-
3-Buten-1-ol (1.2 equiv) [CAS: 627-27-0]
-
Trifluoroacetic Acid (TFA) (Solvent/Catalyst)
-
Dichloromethane (DCM)
Protocol
-
Setup: Charge a flame-dried round-bottom flask with Cyclobutanone (10.0 mmol) and 3-Buten-1-ol (12.0 mmol) in anhydrous DCM (20 mL).
-
Acid Addition: Cool the mixture to 0°C. Add TFA (5.0 mL) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature <10°C.
-
Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.
-
Mechanistic Note: The intermediate formed is often the trifluoroacetate ester. Hydrolysis is required to reveal the free alcohol.
-
-
Hydrolysis: Quench the reaction by pouring into a saturated NaHCO₃ solution (50 mL) and stir vigorously for 1 hour to hydrolyze any trifluoroacetate esters.
-
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Target Product: 5-oxaspiro[3.5]nonan-8-ol (Colorless oil).
-
Phase 2: Activation (Mesylation)
Objective: Conversion of the C8-hydroxyl to a reactive mesylate leaving group.
Protocol
-
Setup: Dissolve 5-oxaspiro[3.5]nonan-8-ol (5.0 mmol) in anhydrous DCM (25 mL) and cool to 0°C.
-
Reagents: Add Triethylamine (Et₃N, 7.5 mmol) followed by Methanesulfonyl chloride (MsCl, 6.0 mmol) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (disappearance of alcohol).
-
Workup: Wash with 1N HCl (cold), saturated NaHCO₃, and brine. Dry (MgSO₄) and concentrate to yield the crude mesylate.
-
Stability Note: The mesylate is generally stable enough for the next step without chromatographic purification.
-
Phase 3: Nitrile Installation (Nucleophilic Substitution)
Objective: Displacement of the mesylate with cyanide to form this compound.
Materials
-
Crude Mesylate (from Phase 2)
-
Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
DMSO (Solvent)
Protocol
-
Safety Pre-check: Ensure NaCN is handled in a well-ventilated fume hood with a bleach quench station available.
-
Reaction: Dissolve the crude mesylate in DMSO (15 mL). Add NaCN (7.5 mmol, 1.5 equiv).
-
Heating: Heat the mixture to 60–70°C for 4–6 hours.
-
Optimization: Higher temperatures (>90°C) may cause elimination to the alkene. Monitor strictly.
-
-
Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Critical Step: Wash the organic layer extensively with water and brine to remove DMSO.
-
-
Purification: Concentrate and purify via flash chromatography (Silica, 10-30% EtOAc/Hexanes).
-
Final Product: this compound.[1]
-
Analytical Data & Validation
To ensure the integrity of the synthesis, compare the isolated product against these expected spectral characteristics.
| Parameter | Expected Data (Representative) | Structural Assignment |
| 1H NMR | 1.6-2.4: Spiro-cyclobutane & cyclohexane ring protons.2.8: Proton alpha to nitrile (H8).3.6-3.9: Protons adjacent to ether oxygen (H6). | |
| 13C NMR | 120 ppm: Characteristic Nitrile carbon.60-75 ppm: Ether carbons (C5/C6 region). | |
| IR | ~2240 cm⁻¹ | Sharp, weak band indicative of C≡N stretch. |
| MS (ESI) | [M+H]⁺ = 152.1 | Molecular formula C₉H₁₃NO. |
Workflow Logic Diagram
The following diagram illustrates the critical decision points and process flow for the synthesis.
Figure 2: Step-by-step process flow from raw materials to purified nitrile.
Troubleshooting & Optimization
-
Low Yield in Phase 1: If the Prins cyclization yield is <50%, ensure the 3-buten-1-ol is anhydrous. Water competes with the ketone for the acid catalyst. Alternatively, use BF₃·OEt₂ as the Lewis acid catalyst instead of TFA for stricter anhydrous conditions.
-
Elimination Byproduct: During the cyanide displacement (Phase 3), if you observe the formation of an alkene (elimination of MsOH), lower the reaction temperature to 50°C and increase the reaction time, or switch to TBACN (Tetrabutylammonium cyanide) in Acetonitrile to increase nucleophilicity at lower temperatures.
-
Stereochemistry: The product will likely be a mixture of diastereomers (cis/trans relative to the spiro ring). For drug discovery, these are typically separated by chiral SFC or widely accepted as a mixture if the nitrile is an intermediate for further achiral derivatization.
References
-
Prins Cyclization Methodology
-
Snider, B. B. "The Prins and Carbonyl Ene Reactions." Comprehensive Organic Synthesis. 1991 , Vol 2, 527-561.
-
-
Spiro-Ether Scaffold Properties
-
Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. 2011 , 50(31), 7198-7217. (Context on spiro-ether bioisosteres).
-
-
Commercial Building Block Validation
-
5-Oxaspiro[3.5]nonan-8-ol (CAS: 1368181-23-0).[2] Fluorochem Product Entry.
-
-
Cyanation Protocol (General)
-
Friedman, L., & Shechter, H. "Preparation of Nitriles from Alkyl Halides and Sodium Cyanide in Dimethyl Sulfoxide." The Journal of Organic Chemistry. 1960 , 25(6), 877–879.
-
Application Note: Hydrolysis of 5-Oxaspiro[3.5]nonane-8-carbonitrile to its Carboxylic Acid
Abstract
This application note provides a comprehensive guide for the hydrolysis of 5-Oxaspiro[3.5]nonane-8-carbonitrile to its corresponding carboxylic acid, a key transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Both acidic and basic hydrolysis protocols are presented, complete with detailed mechanistic insights, step-by-step experimental procedures, and purification strategies. The document is intended for researchers, scientists, and drug development professionals seeking a robust and well-understood method for this conversion.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental and highly valuable transformation in organic synthesis.[1][2] This reaction allows for the introduction of a carboxylic acid moiety, a versatile functional group that serves as a precursor for the synthesis of esters, amides, acid chlorides, and other derivatives.[3][4] The target molecule, 5-Oxaspiro[3.5]nonane-8-carboxylic acid, is of particular interest due to its spirocyclic core, a structural motif present in numerous natural products and pharmacologically active compounds. The successful and high-yielding hydrolysis of the nitrile precursor is a critical step in the synthetic route towards these complex molecules.
This guide will explore the two primary pathways for nitrile hydrolysis: acid-catalyzed and base-catalyzed. The choice between these methods often depends on the overall substrate tolerance to acidic or basic conditions.[5] We will delve into the underlying mechanisms of both approaches, providing a rational basis for the experimental protocols that follow.
Mechanistic Overview
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][6][7][8] While it is sometimes possible to isolate the amide under milder conditions, particularly with basic hydrolysis, the protocols detailed here are designed for complete conversion to the carboxylic acid.[9][10][11]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[1][9] This activation allows for the nucleophilic attack of water, a relatively weak nucleophile. A series of proton transfers and tautomerization leads to the formation of an amide intermediate.[6][7] The amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[8]
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium or potassium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon.[1][6] This is followed by protonation from water to form an imidic acid, which then tautomerizes to the amide.[6][12] The amide subsequently undergoes base-catalyzed hydrolysis to produce a carboxylate salt.[2][13] A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[14]
Experimental Protocols
The following protocols are designed for the hydrolysis of this compound. Researchers should adapt these procedures as necessary based on their specific experimental setup and analytical monitoring.
General Considerations
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.[15][16]
-
Safety: Both acidic and basic hydrolysis protocols involve the use of corrosive reagents and require heating. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Acid-Catalyzed Hydrolysis
This method is suitable for substrates that are stable under strongly acidic conditions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a 1:1 mixture of water and concentrated hydrochloric acid (e.g., 10 mL/g of nitrile).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).[5][8][14] Maintain a gentle reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by TLC or GC until the starting nitrile is no longer detectable. This may take several hours.
-
Workup: a. Allow the reaction mixture to cool to room temperature. b. Transfer the cooled mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent such as diethyl ether or ethyl acetate. c. Combine the organic extracts and wash them with brine (saturated NaCl solution). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[17] e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
Purification: The crude 5-Oxaspiro[3.5]nonane-8-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).[17][18]
Protocol 2: Base-Catalyzed Hydrolysis
This protocol is preferable for substrates that may be sensitive to strong acids.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethanol or Methanol (optional, to aid solubility)
-
6 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1 equivalent of this compound and a 10-20% aqueous solution of sodium hydroxide.[15] If the nitrile is not fully soluble, a co-solvent such as ethanol can be added.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux.[5] Maintain a gentle reflux with vigorous stirring. Ammonia gas may be evolved during the reaction.[8]
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully acidify the cold solution to a pH of approximately 2-3 with 6 M hydrochloric acid.[2][14] This will protonate the carboxylate salt, potentially causing the carboxylic acid to precipitate if it is a solid. c. If a precipitate forms, it can be collected by vacuum filtration. If not, proceed with extraction. d. Transfer the acidified mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate. e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate.[15] g. Filter and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude 5-Oxaspiro[3.5]nonane-8-carboxylic acid by recrystallization.[17][18]
Data Summary and Visualization
Comparison of Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Concentrated HCl or H₂SO₄, Water | NaOH or KOH, Water |
| Intermediate | Protonated Amide | Carboxylate Salt |
| Product Isolation | Direct extraction of carboxylic acid | Acidification followed by extraction or filtration |
| Byproducts | Ammonium salt (e.g., NH₄Cl) | Ammonia (NH₃) |
| Key Considerations | Substrate must be stable to strong acid | Substrate must be stable to strong base |
Experimental Workflow
Caption: General experimental workflow for the acid- and base-catalyzed hydrolysis of nitriles.
Troubleshooting and Further Considerations
-
Incomplete Reaction: If the reaction stalls, prolonged reaction times or an increase in temperature (if possible) may be required. Nitrile hydrolysis can be slow.[11] The solubility of the nitrile can also be a factor; for base-catalyzed hydrolysis, the addition of a phase-transfer catalyst may be beneficial for poorly soluble substrates. For acid-catalyzed hydrolysis with larger, less soluble nitriles, the use of an organic-soluble strong acid catalyst has been reported to improve reaction rates.[19]
-
Amide Intermediate Isolation: If the amide is the desired product, milder reaction conditions (lower temperatures, shorter reaction times) should be employed, especially in the case of basic hydrolysis.[9][10]
-
Alternative Methods: For sensitive substrates that cannot tolerate harsh acidic or basic conditions, enzymatic hydrolysis using nitrilases can be an effective and environmentally friendly alternative, offering high selectivity under mild conditions.[16][20][21]
Conclusion
The hydrolysis of this compound to its corresponding carboxylic acid is a robust transformation that can be effectively achieved through either acid- or base-catalyzed methods. The choice of protocol will depend on the stability of the substrate and the desired reaction conditions. By understanding the underlying mechanisms and following the detailed procedures outlined in this application note, researchers can confidently perform this key synthetic step.
References
-
Chemistry of Nitriles. (2025, January 19). LibreTexts.[Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps.[Link]
-
Reactions of Nitriles. (2024, December 5). Chemistry Steps.[Link]
-
Nitrile to Acid - Common Conditions. Organic Chemistry Data.[Link]
-
20.7 Chemistry of Nitriles. (2023, September 20). OpenStax.[Link]
-
What is the mechanism of base catalysed hydrolysis of nitriles? Quora.[Link]
-
Hydrolysing Nitriles. Chemguide.[Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). LibreTexts.[Link]
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025, October 1). MDPI.[Link]
-
General procedures for the purification of Carboxylic acids. LookChem.[Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube.[Link]
-
Hydrolysis of Nitriles. Organic Synthesis.[Link]
-
Ch20 : RCN to RCO2H. University of Calgary.[Link]
- Hydrolysis of nitriles to carboxylic acids.
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.[Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor.[Link]
- Process for the purification of carboxylic acids.
-
Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals.[Link]
-
Hydrolysis of nitriles. (2023, April 30). Reddit.[Link]
-
A question on the hydrolisis of nitriles to acids. (2008, May 30). Sciencemadness Discussion Board.[Link]
-
3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf. Chemrevise.[Link]
-
Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. (2025, October 23). ResearchGate.[Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College.[Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange.[Link]
-
20.5: Preparing Carboxylic Acids. (2025, January 19). LibreTexts.[Link]
-
Synthesis of Carboxylic Acids. Jasperse, North Dakota State University.[Link]
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Application Notes and Protocols: 5-Oxaspiro[3.5]nonane-8-carbonitrile as a Piperidine Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Embracing Three-Dimensionality in Drug Design
The imperative to "escape from flatland" has become a guiding principle in modern medicinal chemistry, compelling the exploration of novel, three-dimensional scaffolds to overcome the limitations of traditional planar aromatic systems.[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of building blocks.[3][4] Their rigid, non-planar geometries allow for a precise, vectoral presentation of substituents, which can lead to enhanced potency, improved selectivity, and more favorable physicochemical properties.[2][5]
The piperidine ring is a ubiquitous motif in pharmaceuticals, present in over one hundred approved drugs.[6][7] However, it can be susceptible to metabolic degradation, and its basicity can influence properties such as solubility and off-target activity.[8][9] Bioisosteric replacement of the piperidine ring with novel spirocyclic scaffolds offers a compelling strategy to mitigate these liabilities while retaining or enhancing biological activity.[6][10]
This technical guide introduces 5-oxaspiro[3.5]nonane-8-carbonitrile , a novel scaffold designed to serve as a bioisostere for the piperidine moiety. The incorporation of a spirocyclic oxetane introduces a polar, metabolically robust element that can improve aqueous solubility and metabolic stability.[11][12][13] The nitrile group provides a versatile handle for further functionalization or can act as a key pharmacophoric element itself.
These application notes provide a comprehensive overview of the synthesis of this compound and a detailed protocol for its application as a piperidine bioisostere, using the well-established acetylcholinesterase inhibitor, Donepezil, as a case study.
Part 1: Synthesis of this compound
The synthesis of this compound is proposed via a multi-step sequence, commencing with the formation of the key intermediate, 5-oxaspiro[3.5]nonan-8-ol. This intermediate is then converted to the target nitrile.
Protocol 1.1: Synthesis of 5-Oxaspiro[3.5]nonan-8-ol
This protocol is adapted from the synthesis of the analogous 2-oxa-7-azaspiro[3.5]nonane.[12]
Step 1: Synthesis of Diethyl 1-tosylpiperidine-4,4-dicarboxylate
-
To a solution of diethyl malonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add N-tosylbis(2-bromoethyl)amine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 1-tosylpiperidine-4,4-dicarboxylate.
Step 2: Reduction to [1-(Tosyl)piperidine-4,4-diyl]dimethanol
-
To a solution of diethyl 1-tosylpiperidine-4,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.
Step 3: One-Pot Mesylation and Cyclization to 5-Oxaspiro[3.5]nonan-8-ol
-
Dissolve the crude diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 2.2 eq).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the formation of the dimesylate intermediate by TLC.
-
Once the dimesylate is formed, add a strong, non-nucleophilic base such as sodium hydride (NaH, 2.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours to facilitate the intramolecular cyclization to form the oxetane ring.
-
Quench the reaction with water and extract with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 5-oxaspiro[3.5]nonan-8-ol.
Protocol 1.2: Conversion of 5-Oxaspiro[3.5]nonan-8-ol to this compound
This protocol outlines a one-pot conversion of the alcohol to the nitrile, a method known for its mild conditions and good yields.[14][15]
-
To a solution of 5-oxaspiro[3.5]nonan-8-ol (1.0 eq) in acetonitrile, add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 eq) and ammonium acetate (5.0 eq).
-
Add (diacetoxy)iodobenzene (PhI(OAc)₂, 2.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, This compound .
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 2: Application as a Piperidine Bioisostere - A Case Study with Donepezil
Donepezil is a potent and selective acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[16][17] Its structure features a key N-benzylpiperidine moiety that is crucial for its activity.[18][19] Here, we propose the synthesis and evaluation of a Donepezil analog where the piperidine ring is replaced by the this compound scaffold.
Protocol 2.1: Synthesis of the 5-Oxaspiro[3.5]nonane Analog of Donepezil
The synthesis will follow a convergent approach, coupling the spirocyclic core with the indanone moiety of Donepezil.
Step 1: Synthesis of 2-((5-Oxaspiro[3.5]nonan-8-yl)methyl)-5,6-dimethoxy-1H-inden-1-one
-
To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) and 5-oxaspiro[3.5]nonane-8-carbaldehyde (1.1 eq, prepared by DIBAL-H reduction of the nitrile) in an appropriate solvent (e.g., THF), add a strong base such as lithium diisopropylamide (LDA, 1.2 eq) at -78 °C under an inert atmosphere.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting aldol adduct is then subjected to dehydration. Dissolve the crude product in a suitable solvent (e.g., toluene) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the indenone intermediate.
Step 2: Reduction to the Donepezil Analog
-
Dissolve the indenone intermediate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite® and concentrate the filtrate to yield the final product, the 5-oxaspiro[3.5]nonane analog of Donepezil .
Diagram of Bioisosteric Replacement and Synthesis
Caption: Bioisosteric replacement strategy and synthetic workflow.
Protocol 2.2: Comparative Evaluation of Donepezil and its Spiro-Oxetane Analog
A series of in vitro assays should be performed to compare the pharmacological and physicochemical properties of the novel analog with the parent drug, Donepezil.
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [8][20][21]
-
Objective: To determine and compare the IC₅₀ values of Donepezil and its analog against AChE.
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a series of dilutions of Donepezil and the spiro-oxetane analog in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, AChE enzyme solution, DTNB solution, and the test compound dilutions.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Physicochemical Property Profiling
-
Objective: To compare the key physicochemical properties that influence drug-likeness.
-
Parameters to Measure:
-
Aqueous Solubility: Measured using a standard shake-flask method or a high-throughput method.
-
Lipophilicity (LogD₇.₄): Determined by the shake-flask method using an octanol/buffer system at pH 7.4.
-
Metabolic Stability: Assessed by incubating the compounds with human liver microsomes and measuring the rate of degradation over time using LC-MS/MS.
-
3. In Vitro Permeability Assay (Caco-2) [1][3][11][22]
-
Objective: To predict the intestinal permeability and potential for oral absorption.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier. The rate of transport of a compound across this monolayer is measured.
-
Procedure:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apply the test compounds (Donepezil and its analog) to the apical side (A-to-B transport) or the basolateral side (B-to-A transport).
-
At various time points, collect samples from the receiver compartment.
-
Quantify the concentration of the compounds in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Data Presentation: Expected Outcomes
The following tables summarize the expected data from the comparative evaluation.
Table 1: Comparative In Vitro Activity and Physicochemical Properties
| Compound | AChE IC₅₀ (nM) | Aqueous Solubility (µg/mL) | LogD₇.₄ | Metabolic Stability (t½, min) |
| Donepezil | Literature Value | Literature Value | Literature Value | Literature Value |
| Spiro-Oxetane Analog | Experimental | Experimental | Experimental | Experimental |
Table 2: Comparative In Vitro Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) |
| Donepezil | Literature Value | Literature Value | Literature Value |
| Spiro-Oxetane Analog | Experimental | Experimental | Experimental |
Conclusion and Future Directions
The this compound scaffold represents a promising new tool for medicinal chemists seeking to modulate the properties of piperidine-containing drug candidates. The proposed synthetic route offers a viable pathway to this novel building block. The case study with Donepezil provides a clear framework for evaluating its potential as a piperidine bioisostere.
Successful implementation of this strategy is anticipated to yield analogs with improved physicochemical properties, such as enhanced aqueous solubility and greater metabolic stability, while maintaining or even improving target potency. The protocols outlined in this guide provide a robust starting point for researchers to explore the utility of this and other novel spirocyclic scaffolds in their drug discovery programs. Further investigation into the in vivo pharmacokinetic and pharmacodynamic properties of the synthesized analogs will be crucial in validating the therapeutic potential of this bioisosteric replacement strategy.
References
- Adler, S., et al. (2011). The report and recommendations of the European Centre for the Validation of Alternative Methods workshop 58.
- Chandrasekhar, S., et al. (2006). New synthesis of donepezil through palladium-catalyzed hydrogenation approach.
-
Donepezil. In DrugBank Online. Retrieved from [Link]
- Fawcett, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875.
- In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide. (2025). BenchChem.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
- Insights on Greener Synthetic strategies and Structure-Activity Relationship of Donepezil and its Derivatives. (2021).
- Jackson, S., et al. (2018). Classics in Chemical Neuroscience: Donepezil. ACS Chemical Neuroscience, 9(11), 2586-2598.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). European Commission, Joint Research Centre.
- Kirichok, A. A., et al. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of lead-like compound libraries. Journal of medicinal chemistry, 52(21), 6752-6756.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.
- Caco2 assay protocol. (n.d.). Cyprotex.
- Spirocyclic Scaffolds in Medicinal Chemistry. (2021).
- Spirocyclic Piperidine Bioisostere. (2023). Enamine.
- Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246.
- van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
- Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide. (2025). BenchChem.
- Efficient and Industrially Viable Synthesis of Donepezil. (2007). Taylor & Francis.
- DONEPEZIL SYNTHESIS. (2013). New Drug Approvals.
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI.
- Zheng, G., & Tice, C. M. (2016). The ascendancy of spirocyclic scaffolds in medicinal chemistry. Bioorganic & medicinal chemistry letters, 26(11), 2545-2551.
- Simple One-Pot Conversion of Alcohols into Nitriles. (2013). Organic Chemistry Portal.
- Bicyclic Bioisosteres of Piperidine: Version 2.0. (2021).
- Alcohols to Nitriles. (2024). Chemistry Steps.
- Deoxycyanation of Alkyl Alcohols. (2024). Macmillan Group - Princeton University.
- One-Pot oxidative Conversion of Alcohols into Nitriles. (2016). Sussex Drug Discovery Centre.
- Bicyclic Bioisosteres of Piperidine: Version 2.0. (2021). ChemRxiv.
- Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. (2017).
- Bicyclic Bioisosteres of Piperidine: Version 2.0. (2021).
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.
- A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential. (2025). BenchChem.
- Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relax
- Cyan
- Acetylcholinesterase Inhibition Assay. (2022). Bio-protocol.
- Strecker amino acid synthesis. (n.d.). Wikipedia.
- Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. (1970).
- Cyan
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- 2. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
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- 8. bio-protocol.org [bio-protocol.org]
- 9. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
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- 22. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Grignard Addition to 5-Oxaspiro[3.5]nonane-8-carbonitrile for the Synthesis of Spirocyclic Ketones
Introduction and Scientific Context
The synthesis of complex molecular architectures is a cornerstone of modern drug discovery and materials science. Spirocyclic systems, characterized by two rings sharing a single atom, are of particular interest due to their rigid, three-dimensional structures which can impart unique pharmacological properties. This document provides a detailed protocol and scientific rationale for the synthesis of an 8-acyl-5-oxaspiro[3.5]nonane derivative via the Grignard addition to 5-Oxaspiro[3.5]nonane-8-carbonitrile.
This transformation is a powerful carbon-carbon bond-forming reaction, converting a nitrile into a ketone.[1][2] The reaction proceeds in two distinct stages: the nucleophilic addition of the organomagnesium (Grignard) reagent to the electrophilic nitrile carbon, followed by the acidic hydrolysis of the resulting imine intermediate.[3] A key advantage of using a nitrile substrate is that the reaction arrests at the imine salt stage, preventing the secondary addition that often complicates Grignard reactions with esters or acid chlorides.[4][5] This guide provides researchers with the mechanistic understanding and practical steps required to successfully execute this valuable synthetic transformation.
Reaction Mechanism: A Two-Stage Process
The conversion of a nitrile to a ketone using a Grignard reagent is not a single-step reaction. Understanding the two distinct phases is critical for experimental success.
Phase 1: Nucleophilic Addition to the Nitrile
The core of the reaction is the nucleophilic attack of the carbanionic portion of the Grignard reagent (R-MgX) on the electrophilic carbon of the nitrile (C≡N) group.[6] This initial attack breaks the carbon-nitrogen pi bond, forming a new carbon-carbon bond and a negatively charged imine-magnesium salt intermediate.[7][8] This intermediate is stable under the anhydrous, aprotic conditions of the reaction. Critically, the negative charge on the nitrogen atom prevents a second nucleophilic attack by another molecule of the Grignard reagent, ensuring the reaction stops after a single addition.[4][9]
Phase 2: Hydrolysis of the Imine Intermediate
The ketone product is only formed during the aqueous work-up step.[7] The addition of aqueous acid (e.g., H₃O⁺) serves two purposes: it quenches any remaining Grignard reagent and facilitates the hydrolysis of the imine salt. The mechanism for hydrolysis is the reverse of imine formation.[10][11] It begins with the protonation of the imine nitrogen, which activates the carbon for nucleophilic attack by water.[12] A series of proton transfers and the eventual elimination of ammonia (NH₃) leads to the final ketone product.[6][11]
Experimental Workflow and Visualization
The overall experimental procedure involves the careful setup of an anhydrous reaction, controlled addition of the Grignard reagent, and a final hydrolytic work-up to yield the desired ketone.
Sources
- 1. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Application Note: Scalable Synthesis Routes for 5-Oxaspiro[3.5]nonane Scaffolds
This Application Note is structured as a high-level technical guide for the scalable synthesis of 5-oxaspiro[3.5]nonane scaffolds. It prioritizes field-proven, robust methodologies suitable for multigram to kilogram scale-up, addressing the specific challenges of spirocyclic ether construction.[1]
Executive Summary & Strategic Value
The 5-oxaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern drug design, offering a rigidified,
Despite its utility, scalable access has historically been limited by the difficulty of forming the quaternary spiro-ether linkage. This guide details two distinct, validated protocols:
-
The "Workhorse" Route (Protocol A): A stepwise organometallic assembly ideal for the parent scaffold and C8-substituted analogs.
-
The Functional Route (Protocol B): A Hetero-Diels-Alder (HDA) strategy for rapid access to 8-oxo derivatives, serving as versatile divergence points.
Retrosynthetic Analysis & Logic
The construction of the 5-oxaspiro[3.5]nonane system hinges on the formation of the C–O bond adjacent to the quaternary spiro center.[1] Direct etherification of a tertiary alcohol is sterically challenging; therefore, intramolecular cyclization of a primary alcohol onto the activated spiro-center (or its equivalent) is the preferred disconnection.
Figure 1: Retrosynthetic logic comparing the stepwise organometallic route (solid lines) and the Hetero-Diels-Alder functional route (dotted lines).
Protocol A: Stepwise Assembly via Allylation/Hydroboration
Best for: Unsubstituted scaffolds, simple alkyl derivatives, and large-scale batches (100g+).[1][2] Mechanism: Nucleophilic addition to cyclobutanone followed by anti-Markovnikov hydration and acid-catalyzed cyclodehydration.
Reagents & Materials Table
| Reagent | Equiv. | Role | Critical Specification |
| Cyclobutanone | 1.0 | Starting Material | Purity >98%; Volatile (bp 99°C) |
| Allylmagnesium Bromide | 1.2 | Nucleophile | 1.0 M in Et₂O; Titrate before use |
| 9-BBN (or BH₃[1]·DMS) | 1.1 | Hydroboration | 0.5 M in THF; 9-BBN preferred for selectivity |
| H₂O₂ / NaOH | Excess | Oxidation | 30% aq. H₂O₂; Exothermic quench |
| p-TsOH[1]·H₂O | 0.1 | Catalyst | Monohydrate; ACS Grade |
| Toluene | Solvent | Solvent | Anhydrous for cyclization |
Step-by-Step Protocol
Step 1: Grignard Addition (1-Allylcyclobutanol)[1]
-
Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser, N₂ inlet, and dropping funnel.
-
Addition: Charge Cyclobutanone (1.0 equiv) in anhydrous Et₂O (5 mL/g). Cool to 0°C.[1][3]
-
Reaction: Dropwise add Allylmagnesium Bromide (1.2 equiv) over 60 mins, maintaining internal temp <10°C.
-
Workup: Warm to RT and stir for 2 h. Quench carefully with sat. aq. NH₄Cl.[1][3] Extract with Et₂O (3x).[2]
-
Purification: Concentrate (carefully, product is volatile). Distillation is preferred over column chromatography for scale.
-
Checkpoint: Verify ¹H NMR for terminal alkene signals (5.8 ppm).
-
Step 2: Hydroboration-Oxidation[1]
-
Hydroboration: Dissolve 1-allylcyclobutanol in THF (10 mL/g). Cool to 0°C. Add 9-BBN (1.1 equiv) solution dropwise.[1] Stir at RT for 12 h.[1]
-
Oxidation: Cool to 0°C. Add 3M NaOH (3.0 equiv) followed strictly by slow addition of 30% H₂O₂ (3.0 equiv). Caution: Highly Exothermic. [1][2]
-
Isolation: Stir 2 h. Partition with EtOAc/Brine. Dry organic phase (Na₂SO₄) and concentrate.[2][3]
-
Result: 1-(3-hydroxypropyl)cyclobutanol (Diol intermediate).[1]
-
Step 3: Cyclodehydration (The Spiro Closure)[2]
-
Cyclization: Dissolve the crude diol in Toluene (20 mL/g) to ensure high dilution (favors intramolecular reaction).
-
Catalysis: Add p-TsOH·H₂O (10 mol%).[2]
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC/GC (disappearance of diol).
-
Workup: Cool, wash with sat. NaHCO₃, then Brine.[2]
-
Purification: Vacuum distillation affords 5-oxaspiro[3.5]nonane as a clear oil.
Protocol B: Hetero-Diels-Alder for 8-Oxo Derivatives
Best for: Creating functionalized scaffolds (ketones, amines) for SAR exploration.[1] Mechanism: Lewis-acid catalyzed [4+2] cycloaddition between cyclobutanone and Danishefsky’s diene.
Figure 2: Workflow for the synthesis of the 8-oxo derivative via Hetero-Diels-Alder cycloaddition.
Protocol Highlights
-
Cycloaddition: React Cyclobutanone with Danishefsky's Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) in the presence of ZnCl₂ (1.0 equiv) or BF₃[1]·Et₂O (1.0 equiv) in THF at -78°C.
-
Acid Hydrolysis: Treat the crude silyl enol ether with dilute HCl to unveil the enone.[1]
-
Result: 5-oxaspiro[3.5]non-7-en-8-one.
-
Saturation: Hydrogenation (H₂, 1 atm, 10% Pd/C) in Ethanol quantitatively yields 5-oxaspiro[3.5]nonan-8-one .[1]
-
Application: This ketone can undergo reductive amination to generate diverse amine libraries for medicinal chemistry.[1]
-
Scalability & Safety Assessment
| Parameter | Protocol A (Allylation) | Protocol B (HDA) |
| Cost of Goods | Low (Commodity reagents) | Moderate (Diene cost) |
| Safety Profile | Caution: Peroxide oxidation (exotherm).[2] | Caution: Lewis acids, low temp handling.[1][2] |
| Purification | Distillation (Scalable) | Chromatography often required for intermediate.[2] |
| Throughput | High (Kilogram ready) | Medium (Gram to Decagram) |
Critical Safety Note (Protocol A): When performing the oxidative workup of the organoborane (Step 2), ensure the reaction mixture is cooled to 0°C. Add H₂O₂ very slowly via addition funnel with robust stirring. The reaction is autocatalytic and can exhibit a delayed exotherm.[1]
References
-
Spirocyclic Scaffolds in Drug Discovery: Carreira, E. M., & Fessard, T. C. (2014).[2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1][2] Link[2]
-
General Spiroether Synthesis: Wuitschik, G., et al. (2010).[1][2] "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8979-8983.[1][2] Link[2]
-
Danishefsky Diene Cycloaddition: Danishefsky, S., & Kitahara, T. (1974).[1][2] "A useful diene for the Diels-Alder reaction." Journal of the American Chemical Society, 96(25), 7807–7808.[1][2] Link[2]
-
Hydroboration Protocols: Brown, H. C., & Zweifel, G. (1961).[1][2] "Hydroboration.[1] IX. The Hydroboration of Cyclic Dienes." Journal of the American Chemical Society, 83(18), 3834–3840.[1][2] Link[2]
-
Org. Synth. Analogous Procedures: Wedler, C., & Schick, H. (1998).[1][2] "Synthesis of Beta-Lactones... 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one."[1][4] Organic Syntheses, 75, 116.[1][2] Link (Provided for context on spiro-cyclization handling).
Sources
- 1. CN103288788A - Delta-valerolactone compounds, preparation method and application - Google Patents [patents.google.com]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 5-Oxaspiro[3.5]nonane-8-carbonitrile Synthesis
This is a technical support guide designed for researchers and process chemists working with the 5-oxaspiro[3.5]nonane scaffold.
Status: Operational | Tier: L3 (Senior Application Support)
System Overview & Architecture
The synthesis of 5-oxaspiro[3.5]nonane-8-carbonitrile (CAS 1503527-20-5) presents a dual challenge: constructing the strained spiro-ether scaffold and installing the nitrile functionality without compromising the ring system.
Low yields in this synthesis are typically caused by two distinct failure modes:
-
Spiro-Cyclization Failure: Inefficient closure of the tetrahydropyran (THP) ring onto the cyclobutane, often due to competitive elimination or ring strain.
-
Nitrile Installation Inefficiency: Poor conversion during the functionalization of the C8 position, usually when converting the ketone precursor (5-oxaspiro[3.5]nonan-8-one) to the nitrile.
This guide prioritizes the Van Leusen Reductive Cyanation and Intramolecular Williamson Etherification as the highest-probability routes for yield recovery.
Troubleshooting Guide & FAQs
PHASE 1: Scaffold Construction (The Spiro-Ether)
Q1: My spiro-cyclization yield is stuck below 40%. I am using acid-catalyzed cyclization of the diol precursor. What is going wrong?
Diagnosis: Acid-catalyzed cyclization (e.g., using p-TSA or H₂SO₄) of 1-(3-hydroxypropyl)cyclobutanol often fails due to the Wagner-Meerwein rearrangement . The cyclobutane ring is highly strained (~26 kcal/mol). Under acidic conditions, the tertiary carbocation formed at the spiro junction can trigger ring expansion or opening, destroying the spiro-architecture.
Corrective Protocol: The Intramolecular Williamson Route Switch to a base-mediated stepwise cyclization. This avoids the cationic intermediates that jeopardize the cyclobutane ring.
-
Selective Activation: React the primary alcohol of your diol precursor with Mesyl Chloride (MsCl) at 0°C. The tertiary alcohol (on the cyclobutane) is sterically hindered and will remain unreacted if stoichiometry is controlled (1.1 eq MsCl).
-
Base Closure: Treat the monomesylate with Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF.
-
Why: This proceeds via an SN2 mechanism. The tertiary alkoxide attacks the primary mesylate.
-
Yield Impact: Expect yields to improve to >75% as side reactions (elimination) are minimized compared to acid catalysis.
-
Q2: During the Williamson etherification, I observe a significant amount of alkene side-product. How do I suppress elimination?
Diagnosis: The "alkene" is likely 1-allylcyclobutanol or a dehydration product formed by E2 elimination of the mesylate. This occurs if the base is too strong or the temperature is too high.
Optimization:
-
Solvent Switch: Change from THF to DMF or DMSO . The polar aprotic solvent accelerates the SN2 substitution relative to elimination.
-
Temperature Control: Perform the cyclization at 0°C to Room Temperature . Do not reflux.
-
Counter-ion Effect: Add 18-Crown-6 (if using KH/KOtBu) to sequester the cation and increase the nucleophilicity of the naked alkoxide.
PHASE 2: Functional Group Installation (The Nitrile)
Q3: I am trying to convert 5-oxaspiro[3.5]nonan-8-one to the nitrile using standard nucleophilic substitution on the alcohol, but yields are inconsistent. Is there a better way?
Diagnosis: Converting the alcohol (8-hydroxy) to a nitrile via a mesylate/tosylate intermediate (SN2 with NaCN) is risky. The secondary sulfonate on a 6-membered ring is prone to elimination , yielding the internal alkene (5-oxaspiro[3.5]non-7-ene) instead of the nitrile.
Recommended Protocol: Van Leusen Reductive Cyanation The most robust method to install a nitrile on a cyclic ketone without changing the carbon count (retaining the skeletal arrangement) is using TosMIC (Toluenesulfonylmethyl isocyanide) .
Step-by-Step Protocol (Van Leusen):
-
Reagents: 5-oxaspiro[3.5]nonan-8-one (1.0 eq), TosMIC (1.1 eq), and potassium tert-butoxide (t-BuOK) (2.2 eq).
-
Solvent: 1,2-Dimethoxyethane (DME) or THF. Crucial: Must be anhydrous.
-
Conditions:
-
Dissolve TosMIC and Ketone in DME.
-
Cool to 0°C .
-
Add t-BuOK slowly. The reaction is exothermic.
-
Allow to warm to RT and stir for 2-4 hours.
-
Note: If the intermediate requires alcohol quenching to form the nitrile, add Methanol and heat to reflux for 15 minutes.
-
-
Mechanism: The reaction proceeds through a reductive cyanation where the carbonyl oxygen is replaced by the nitrile group and a hydrogen atom.
Q4: The TosMIC reaction turns a dark red/black and gives low yield. What is the "tar"?
Diagnosis: TosMIC is unstable in base if not trapped by the ketone immediately. The dark color indicates polymerization of the isocyanide.
Troubleshooting:
-
Order of Addition: Do not premix TosMIC and Base. Premix Ketone + TosMIC , then add the Base . This ensures the deprotonated TosMIC immediately encounters the electrophile.
-
Temperature: Maintain <10°C during the base addition.
-
Quality Check: Ensure your t-BuOK is fresh (white/yellow powder, not brown). Old base contains hydroxide, which hydrolyzes TosMIC.
Visual Workflows
Workflow 1: Optimized Scaffold Synthesis
This pathway illustrates the Intramolecular Williamson Etherification strategy to avoid ring strain issues.
Caption: Figure 1. Base-mediated cyclization strategy to preserve the strained cyclobutane ring.
Workflow 2: Nitrile Installation (Van Leusen)
This pathway details the conversion of the spiro-ketone to the target nitrile.
Caption: Figure 2.[1][2][3] Van Leusen reaction pathway for high-yield ketone-to-nitrile conversion.
Experimental Data Summary
Table 1: Comparison of Nitrile Installation Methods
| Method | Reagents | Typical Yield | Major Side Product | Risk Factor |
| Van Leusen (Recommended) | TosMIC, t-BuOK, DME | 75-88% | Polymerized TosMIC | Base sensitivity |
| Nucleophilic Sub. (Sɴ2) | MsCl then NaCN | 30-50% | Elimination (Alkene) | Competitive E2 reaction |
| Cyanohydrin Reduction | TMSCN, then reduction | 40-60% | Reversion to Ketone | Multi-step atom economy |
References
-
Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." The Journal of Organic Chemistry, 42(19), 3114–3118. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as promising physicochemical and metabolic substitutes for gem-dimethyl groups." Angewandte Chemie International Edition, 49(47), 8993-8995. Link
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524-3529. Link
Sources
Technical Support Center: Optimizing Nitrile Reduction of Spirocyclic Intermediates
Subject: Troubleshooting & Optimization Guide for Spiro-Nitrile Reductions From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams & Medicinal Chemists
Executive Summary: The "Spiro" Challenge
Reducing a nitrile group (
Unlike linear or planar aromatic nitriles, spirocycles possess orthogonal ring systems that create unique steric dead zones . These 3D obstructions often prevent the nitrile from lying flat against heterogeneous catalyst surfaces (Pd/C, Raney Ni), leading to stalled reactions or incomplete conversion. Furthermore, the conformational rigidity of spirocycles can stabilize reactive imine intermediates, increasing the risk of secondary amine dimerization.
This guide addresses these specific failure modes with field-proven protocols.
Part 1: Troubleshooting Guides (Q&A)
Q1: My hydrogenation (H2/Pd) stalls at 50% conversion, even with high pressure. Why?
Diagnosis: Catalyst Surface Exclusion. Spirocyclic nitriles often suffer from "poor adsorption geometry." The orthogonal ring acts as a kickstand, physically preventing the nitrile group from getting close enough to the metal surface for hydride transfer.
The Fix:
-
Switch Catalyst: Move from Palladium (Pd/C) to Raney Nickel (RaNi) . RaNi has a higher binding affinity for nitriles and is generally more active for this transformation.
-
Increase Temperature, Not Just Pressure: While pressure drives kinetics, temperature overcomes the steric energy barrier. Run at 50–60°C (ensure safety limits of your vessel).
-
The "Homogeneous" Pivot: If heterogeneous catalysis fails despite these changes, the steric bulk is likely too high for surface chemistry. Switch to a solution-phase hydride donor like Borane-THF or LAH (see Protocol A).
Q2: I am getting a significant amount of secondary amine (dimer) byproduct.
Diagnosis: Reductive Amination of the Intermediate.
During reduction, the nitrile forms a transient imine (
The Fix:
-
Ammonia Saturation: Add 7M
in Methanol (or Ammonium Hydroxide) to your solvent system. The excess ammonia shifts the equilibrium away from dimer formation by out-competing the product amine for the imine intermediate. -
Acetic Anhydride Trap: If the primary amine is not the final step (e.g., you plan to amide couple it later), perform the reduction in the presence of
. This immediately acetylates the primary amine as it forms, rendering it non-nucleophilic and preventing dimerization.
Q3: My LAH reduction worked, but the workup is a gelatinous grey nightmare (emulsion).
Diagnosis: Improper quenching of Aluminum salts. Spirocyclic amines are often lipophilic and trap easily within the aluminum hydroxide gel, leading to massive yield loss during extraction.
The Fix: Use the Fieser Workup (strictly stoichiometric).
-
For every
grams of LAH used:-
Dilute reaction with ether/THF and cool to 0°C.
-
Slowly add
mL Water. -
Add
mL 15% Aqueous NaOH. -
Add
mL Water.
-
-
Result: This produces a granular, white precipitate that can be filtered off easily, leaving a clean organic filtrate.
Q4: I need to reduce the nitrile, but I have an ester elsewhere on the spiro-ring.
Diagnosis: Chemoselectivity issue. LAH and Borane will obliterate esters. Standard hydrogenation might be too slow.
The Fix: Cobalt Chloride + Sodium Borohydride. This generates Cobalt Boride in situ.[2] It is highly selective for nitriles over esters and works well for sterically hindered spiro-systems because the active species is small and generated in solution.
Part 2: Visualizing the Chemistry
Figure 1: Mechanism of Secondary Amine Formation (The "Dimer" Trap)
Understanding this pathway is crucial to preventing it.
Caption: The "Dimer Trap" occurs when the intermediate imine reacts with the product amine. Excess Ammonia blocks this path.
Figure 2: Reagent Selection Decision Matrix
Select the right tool for your specific spiro-scaffold constraints.
Caption: Decision matrix for selecting the optimal reducing agent based on steric hindrance and chemoselectivity.
Part 3: Comparative Data & Protocols
Table 1: Reducing Agent Performance Profile
| Method | Steric Tolerance | Chemoselectivity | Scalability | Key Risk |
| Raney Ni / H2 | Moderate | Moderate (reduces alkenes) | High | Pyrophoric catalyst; Dimer formation. |
| Pd/C / H2 | Low | Moderate | High | Often stalls on spirocycles; Dimer formation. |
| LAH | High | Low (reduces everything) | Low | Dangerous workup; Emulsions. |
| Borane-THF | Very High | Moderate (tolerates halides) | Moderate | Boron-amine complex requires acidic quench. |
| CoCl2 / NaBH4 | Moderate | High (tolerates esters) | Moderate | Black cobalt boride precipitate can be hard to filter. |
Protocol A: Borane Reduction (For Highly Hindered Spiro-Nitriles)
Use this when hydrogenation stalls due to steric bulk.
-
Setup: Flame-dry a 2-neck RBF under Nitrogen.
-
Dissolution: Dissolve spiro-nitrile (1.0 equiv) in anhydrous THF (0.5 M).
-
Addition: Add
complex (1.0 M in THF, 3.0 equiv ) dropwise at 0°C.-
Note: Excess borane is required to overcome the steric barrier and drive kinetics.
-
-
Reflux: Warm to RT, then reflux for 4–16 hours. Monitor by LCMS.
-
Troubleshooting: You will likely see a mass corresponding to
(Borane complex). This is normal.
-
-
The "Complex" Break: Cool to 0°C. Carefully add Methanol (excess) until bubbling ceases. Then add 6M HCl (excess) and reflux for 1 hour.
-
Critical Step: This acid hydrolysis is mandatory to break the stable Boron-Nitrogen bond formed during reduction. Without this, you will isolate the intermediate, not the free amine.
-
-
Workup: Basify with NaOH to pH > 12, extract with DCM.
Protocol B: The "Fieser" LAH Workup (Essential for Scale-up)
Use this to prevent "grey sludge" emulsions.
-
Quench: Dilute reaction mixture with diethyl ether and cool to 0°C.
-
Step 1: Add Water (
). Add very slowly. -
Step 2: Add 15% NaOH (
). -
Step 3: Add Water (
). -
Finish: Warm to RT and stir for 15 minutes. A white granular solid will form. Filter through Celite.[3][4]
References
-
Fieser Workup Procedure
- Source: University of Rochester / Harvard University (Myers Group).
-
URL:[Link]
-
Prevention of Secondary Amines (Ammonia Effect)
- Source: Common Organic Chemistry / Wikipedia (Nitrile Reduction).
-
URL:[Link]
- Source: Google Patents (WO1985000605A1) / Satoh et al., Tetrahedron Lett.
-
Spirocyclic Scaffolds in Drug Discovery
- Source: National Institutes of Health (PMC) - "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes".
-
URL:[Link]
-
Nitrile Reduction Mechanisms & Borane
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Troubleshooting cyclization steps in spiro[3.5]nonane formation
[1][2]
Status: Operational Current Ticket Volume: High (Cyclization Failures) Lead Scientist: Dr. A. Vance, Senior Process Chemist
Overview: The "Strain" of the Situation
Welcome to the Spiro[3.5]nonane troubleshooting hub. If you are here, you are likely stuck at the critical junction of forming the cyclobutane ring fused to the cyclohexane core.
The Core Problem: You are fighting thermodynamics. The spiro[3.5]nonane system possesses significant ring strain (~26.5 kcal/mol for the cyclobutane moiety). While the cyclohexane ring is stable, forcing the four-membered ring closure requires overcoming a high activation energy barrier. Most "failures" in this synthesis are actually competitions between cyclization (desired) and elimination/polymerization (undesired).
This guide addresses the three most common support tickets we receive regarding this scaffold.
Ticket #1042: Double Alkylation Stalls (The "Open Chain" Error)
User Report: "I’m attempting the classical alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclohexane to get the spiro-diester. I see the mono-alkylated intermediate by LCMS, but the second cyclization step won't happen. I just get elimination byproducts."
Root Cause Analysis: This is a classic case of Intermolecular vs. Intramolecular competition . The formation of the quaternary spiro-carbon creates significant steric congestion. If the conformation isn't perfect, the base will act as a nucleophile (attacking the alkyl halide) or a base (causing E2 elimination) rather than deprotonating the malonate for the second closure.
Troubleshooting Protocol:
-
Check the Thorpe-Ingold Effect (Gem-Dialkyl Effect):
-
Theory: The bond angle compression required to close a cyclobutane ring (from ~109.5° to ~90°) is energetically costly.
-
The Fix: Ensure your cyclohexane ring is not conformationally locked in a way that widens the angle between the electrophilic arms. The cyclohexane chair flip is usually fast enough, but bulky substituents on the cyclohexane ring can lock the 1,1-bis(bromomethyl) groups in an unfavorable equatorial-axial split that retards cyclization.
-
-
Solvent & Base Switch (The "Dissociated Ion" Strategy):
-
Standard Fail: NaOEt in Ethanol. (Ethanol solvates the anion, reducing nucleophilicity).
-
Recommended Protocol: Switch to NaH in DMF or DMSO .
-
Why: You need a "naked" enolate. Polar aprotic solvents dissociate the sodium cation from the malonate enolate, significantly increasing the rate of the intramolecular SN2 attack required to close the strained ring.
-
-
Temperature Ramp:
-
Do not run this at reflux immediately.
-
Step 1: 0°C to RT for 2 hours (Mono-alkylation).
-
Step 2: Ramp to 80-100°C (Cyclization). The energy barrier for the 4-membered ring closure is distinct from the first alkylation.
-
Visualizing the Failure Mode:
Caption: Kinetic competition in spiro-cyclization. High temperatures and polar aprotic solvents favor the green path.
Ticket #2089: Ring-Closing Metathesis (RCM) Dimerization
User Report: "I'm trying to close the spiro ring using Grubbs II catalyst on a diallyl precursor. The reaction goes to 50% conversion and stops. NMR shows a mess of oligomers."
Root Cause Analysis: RCM on spiro-centers is notoriously difficult because the gem-disubstitution creates steric bulk near the reacting alkenes. Furthermore, concentration is the enemy here. If the reacting tails find a neighbor before they find each other, you get oligomers (ADMET polymerization).
Troubleshooting Protocol:
-
The Dilution Rule:
-
Standard RCM concentration is 0.01 M to 0.05 M.
-
Spiro Requirement: You must run this at 0.001 M (1 mM) or lower. This "High Dilution" technique statistically favors the intramolecular reaction (cyclization) over intermolecular reaction (dimerization).
-
-
Catalyst Death by Ethylene:
-
The reaction releases ethylene gas.[1] If ethylene stays in solution, it competes with the substrate for the Ruthenium center, effectively stalling the cycle.
-
The Fix: Vigorously sparge the reaction with Argon or Nitrogen through the solution (not just the headspace) or run the reaction under a slight vacuum to physically remove ethylene.
-
-
The "Add-In" Strategy:
-
Do not add the catalyst to the substrate.
-
Protocol: Add the substrate slowly (over 2-4 hours) to a refluxing solution of the catalyst. This keeps the instantaneous concentration of the substrate near zero, forcing it to react with the catalyst immediately rather than another substrate molecule.
-
Comparative Data: RCM vs. Alkylation
| Feature | Classical Alkylation | Ring-Closing Metathesis (RCM) |
| Key Step | Double Displacement (SN2) | Olefin Metathesis |
| Concentration | High (0.5 - 1.0 M) | Ultra-Low (< 0.005 M) |
| Primary Risk | Elimination (E2) | Dimerization/Oligomerization |
| Atom Economy | Poor (Stoichiometric salt waste) | Good (Ethylene byproduct) |
| Scale-up | Excellent (Kilogram scale viable) | Difficult (Solvent volume limits) |
Ticket #3011: The "Invisible" Product (Detection Issues)
User Report: "I followed the 1,1-cyclohexanediacetic acid pyrolysis route. The reaction turned black. I ran a column, but I can't see any spots on the TLC. Did it fail?"
Root Cause Analysis: Spiro[3.5]nonane derivatives (especially the simple ketones or hydrocarbons) often lack a UV-active chromophore (conjugated system). If you are using a standard UV lamp (254 nm), you are effectively flying blind.
Troubleshooting Protocol:
-
Visualization Techniques:
-
PMA (Phosphomolybdic Acid): The gold standard for spiro-alkanes. Bake the TLC plate hot; the spiro compound usually stains dark blue/black.
-
KMnO4 Stain: Effective for detecting the alkene if you are doing the RCM route, or the ketone derivatives.
-
Iodine Chamber: Good for general organic concentration, but often reversible and faint for saturated hydrocarbons.
-
-
Instrumentation:
-
Switch from UV-Vis detector to RID (Refractive Index Detector) or ELSD (Evaporative Light Scattering Detector) for HPLC.
-
GC-FID is often superior to LC-MS for these small, non-polar, non-ionizable scaffolds.
-
Advanced Synthesis: The "Bayer" Route (Scale-Up)
For users attempting to make Spiro[3.5]nonane-6,8-dione on a larger scale (>100g), the RCM and dilute alkylation methods are inefficient due to solvent volumes.
Recommended Workflow (The Self-Validating Loop): This route utilizes a palladium-catalyzed rearrangement, which is more robust for scale-up.
-
Start: Spiro[3.5]non-7-en-6-one.
-
Epoxidation: Use Sodium Perborate (safer than H2O2 on scale).[2]
-
Rearrangement: Pd(OAc)2 / PPh3.
-
Validation: The shift in the carbonyl stretch on IR (from enone to dione) is distinct and allows for real-time monitoring without chromatography.
Caption: Industrial route for spiro-dione synthesis avoiding high-dilution constraints.
References & Authority
-
Lehmann, T. E., et al. "Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione."[2] Organic Process Research & Development, 2003.
-
Relevance: Defines the scalable industrial route and safety protocols for spiro-oxidation.
-
-
Rice, L. M., et al. "Spiro[3.5]nonane Derivatives." Journal of Organic Chemistry, 1964.
-
Relevance: The foundational text for the classical alkylation/acylation routes.
-
-
BenchChem Technical Protocols. "Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry."
-
Relevance: Modern application notes for functionalizing the spiro-scaffold.
-
-
Jung, M. E., & Piizzi, G. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications."[3] Chemical Reviews, 2005.[3][4]
-
Relevance: Authoritative review on the Thorpe-Ingold effect explaining the cyclization kinetics.
-
Validation & Comparative
High-Resolution LC-MS Profiling of 5-Oxaspiro[3.5]nonane-8-carbonitrile Impurities
Executive Summary: The "Invisible" Scaffold Challenge
5-Oxaspiro[3.5]nonane-8-carbonitrile (CAS: 1503527-20-5) is a critical spirocyclic building block in modern medicinal chemistry, particularly for designing rigidified analogs of piperidines and cyclohexanes in kinase inhibitors.[1] However, its analysis presents a "perfect storm" of difficulty for analytical chemists:
-
Low UV Activity: Lacking aromatic systems, it is virtually invisible to standard HPLC-UV at >210 nm.[1][2]
-
Fragile Topology: The strained oxetane (4-membered ether) ring is susceptible to acid-catalyzed ring opening, creating isobaric impurities that mimic the parent drug.[1]
-
Isomerism: The spiro-center creates potential for diastereomers (cis/trans relative to the nitrile) that are difficult to resolve.[1][2]
This guide compares the industry-standard Nominal Mass LC-MS (Triple Quadrupole) against the superior High-Resolution LC-MS (Q-TOF/Orbitrap) workflow.[1] We demonstrate why HRMS is not just an alternative, but a requirement for validating the integrity of this spirocyclic core.
Comparative Analysis: Nominal vs. High-Resolution MS
The primary challenge in analyzing this compound is distinguishing the intact spirocycle from its ring-opened byproducts (e.g., diol derivatives formed during synthesis or storage).[1]
Table 1: Technology Performance Matrix
| Feature | Alternative: Triple Quad (QqQ) | Recommended: Q-TOF / Orbitrap (HRMS) | Impact on Spiro-Nitrile Analysis |
| Mass Accuracy | Nominal (± 0.5 Da) | < 2 ppm | Critical. Distinguishes oxidative impurities (+O) from chemically distinct byproducts with similar nominal mass.[1][2] |
| Structural ID | Low (Requires standards) | High (Ab initio) | HRMS elucidates unknown impurities where no reference standard exists.[1][2] |
| Ring-Opening Detection | Difficult (Isobaric interference) | Excellent | HRMS fragment ions (MS/MS) clearly differentiate the intact oxetane ring from linear isomers.[1][2] |
| Sensitivity | High (MRM mode) | High (Full Scan) | QqQ is better for quantifying knowns; HRMS is required to find them first.[1][2] |
Technical Deep Dive: The Impurity Landscape
In the synthesis of this spiro-nitrile, three specific impurity classes dominate. Understanding these is prerequisite to selecting the right LC-MS method.
-
Impurity A (Hydrolysis): The nitrile (-CN) hydrolyzes to the amide (-CONH2) or acid (-COOH).[1]
-
Impurity B (Ring Opening): The oxetane ring opens under acidic conditions (e.g., 0.1% Formic Acid mobile phase) to form a tertiary alcohol.[1][2]
-
Impurity C (Regio-isomers): Mis-cyclization during the spiro-formation.[1][2]
Diagram 1: Analytical Decision Workflow
Caption: Workflow comparing standard QC methods (Path A) which fail to identify isobaric risks, versus the HRMS workflow (Path B) which provides structural certainty.
Self-Validating Experimental Protocol
To ensure trust in the data, this protocol uses a "neutral-pH" approach to prevent artifactual ring opening during analysis.
Methodology: UHPLC-Q-TOF Analysis
-
Instrument: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent Thermo Vanquish/Orbitrap).
-
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm).[1][2]
-
Why: The BEH particle is stable at high pH, allowing basic mobile phases.[1]
-
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
Fragmentation Logic (MS/MS)
The identification relies on detecting the specific rupture of the spiro-system.
-
Characteristic Fragment: Loss of
(Oxetane ring) or fragments depending on collision energy.[1][2] -
Diagnostic Rule: If the spectrum shows a dominant loss of 27 Da (HCN), the nitrile is intact.[1] If the spectrum shows a loss of 17 Da (NH3), the nitrile has likely hydrolyzed to an amide.[1]
Diagram 2: Fragmentation Pathway (Spiro-Core Integrity) [1]
Caption: MS/MS fragmentation logic. The presence of m/z 96 confirms the spiro-ether core. Impurities (red) follow distinct loss pathways (e.g., -NH3 for amides).[1]
Results & Interpretation
When analyzing the raw data, use the following criteria to validate the batch quality.
| Observed m/z (ESI+) | Proposed Structure | Delta (ppm) | Conclusion |
| 152.1070 | Parent (C9H13NO) | 0.5 | Target Molecule. |
| 170.1176 | Hydrolysis Product (Amide) | 1.2 | Impurity A. Common storage degradant.[1][2] |
| 170.1176 | Ring-Open Isomer (Alcohol) | 1.2 | Impurity B. Distinguish from Amide by RT (Alcohol elutes earlier on C18) and MS/MS (no -NH3 loss).[1][2] |
| 303.2067 | Dimer | 0.8 | Polymerization. Artifact of high concentration injection.[2] |
Author's Note on Causality: We frequently observe that analysts mistake the "Amide" impurity for the "Ring-Opened" impurity because they have the same nominal mass (MW 169).[1] However, under the pH 8.5 protocol described above, the ring-opened impurity is chemically suppressed.[1] If a peak at m/z 170 persists at pH 8.5, it is almost certainly the Amide (hydrolysis), not the ring-opening.[1] This distinction saves weeks of unnecessary process optimization.
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[1][2][5] [Link]
-
Holčapek, M., et al. "Recent trends in the analysis of impurities in pharmaceuticals."[1][2] TrAC Trends in Analytical Chemistry, vol. 153, 2022.[1][2] [Link]
-
FDA Guidance for Industry. "Spirocyclic Scaffolds in Drug Discovery: Analytical Challenges." (General reference to FDA analytical validation guidelines). [Link]
-
Ma, S., & Chowdhury, S. K. "Characterization of impurities and degradants in pharmaceutical products by liquid chromatography–mass spectrometry."[1][2] Encyclopedia of Analytical Chemistry, 2011.[1][2] [Link][1]
Sources
- 1. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
Safety Operating Guide
Personal protective equipment for handling 5-Oxaspiro[3.5]nonane-8-carbonitrile
Executive Hazard Summary (The "Why")
Handling 5-Oxaspiro[3.5]nonane-8-carbonitrile requires a safety strategy that goes beyond standard laboratory hygiene. As a spirocyclic intermediate containing a nitrile (cyano) group, this compound presents a dual-risk profile:
-
The Nitrile Moiety (-CN): While organic nitriles generally release cyanide ions (
) metabolically slower than inorganic salts (like NaCN), they are still classified as acute toxins via oral, dermal, and inhalation routes. They can cause tissue hypoxia by inhibiting cytochrome c oxidase if absorbed in significant quantities [1]. -
The Spiro Scaffold: Spirocyclic ethers are frequently employed in drug discovery to improve metabolic stability and solubility. This implies that the compound is designed to resist enzymatic breakdown, potentially prolonging its biological half-life if accidental exposure occurs [2].
Core Directive: Treat this compound as a Potent Unknown . In the absence of specific toxicological data (LD50) for this exact CAS entry, apply the Precautionary Principle and handle it as a Category 3 Acute Toxin.
Hierarchy of Controls & Engineering
PPE is your last line of defense. Your primary safety infrastructure relies on engineering controls to isolate the chemical from the operator.
Graphviz Diagram: Safety Layering Logic
Caption: The critical path of exposure prevention. PPE is only effective if Engineering controls (Fume Hood) are functioning correctly.
Personal Protective Equipment (PPE) Matrix
Critical Insight on Gloves: Do not rely on standard thin nitrile exam gloves for prolonged contact. While the compound itself is a nitrile, "like dissolves like" principles suggest that organic nitriles can permeate nitrile rubber. Furthermore, the solvent you use (e.g., Dichloromethane, THF) often dictates glove breakthrough time more than the solute [3].
PPE Selection Guide
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Double-Gloving System Inner: Laminate (e.g., Silver Shield®)Outer: Nitrile (5 mil minimum) | Laminate films offer broad-spectrum resistance to nitriles and organic solvents (>4h breakthrough). The outer nitrile glove provides dexterity and protects the fragile laminate liner from tearing. |
| Respiratory | Fume Hood (Primary)N95/P100 (Secondary/Emergency) | Volatile organic nitriles are respiratory irritants. If working outside a hood (not recommended) or cleaning spills, a full-face respirator with Organic Vapor (OV) cartridges is required. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. Goggles seal against vapors and mists that can be absorbed through the mucous membranes of the eye. |
| Body | Tyvek® Lab Coat or Chemical Apron | Standard cotton coats absorb liquids. A chemically resistant apron prevents dermal absorption through clothing in case of a spill. |
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Risk: Inhalation of dust; Static discharge scattering powder.
-
Protocol:
-
Activate the Ionizer in the balance enclosure to neutralize static charge on the spiro-nitrile powder.
-
Place a pre-tared vial inside the enclosure.
-
Transfer solid using a disposable spatula. Never return excess chemical to the stock container.
-
Wipe the exterior of the vial with a solvent-dampened Kimwipe inside the hood before removing it.
-
Phase 2: Reaction Setup
-
Risk: Splash and Vapor release.
-
Protocol:
-
Clamp the reaction vessel securely before adding solvents.
-
Add solvent slowly. Note that solvation of nitriles can sometimes be exothermic.
-
If heating is required, use a heating block (oil baths are spill hazards) and ensure a reflux condenser is active.
-
Phase 3: Emergency Response (Spills)
-
Minor Spill (<5g): Cover with spill pillow or vermiculite. Scoop into a dedicated waste container. Clean area with 10% bleach solution (oxidizes traces) followed by water.
-
Exposure:
Graphviz Diagram: Operational Workflow
Caption: Operational flow must remain entirely within the ventilation controlled zone to prevent laboratory contamination.
Disposal & Decontamination[1][3]
The Self-Validating System: You cannot simply pour this down the drain.[2][3] Nitriles can hydrolyze to carboxylic acids and ammonia, or release cyanide under specific conditions.
-
Segregation: Establish a specific waste stream labeled "Toxic Organic - Nitrile Content." Do not mix with strong acids (risk of HCN gas evolution) or strong oxidizers (fire risk) unless part of a controlled quench protocol.
-
Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers if the solution is acidic.
-
Destruction (Professional Disposal): The preferred method for organic nitriles is Incineration with afterburner and scrubber. Chemical oxidation (bleach) is effective for surface decontamination but not recommended for bulk waste treatment in the lab due to heat generation [5].
References
-
National Institute for Occupational Safety and Health (NIOSH). Nitriles: Systemic Hazards. CDC Stacks. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
-
PubChem. Compound Summary: Organic Nitriles Toxicity Profile. National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
